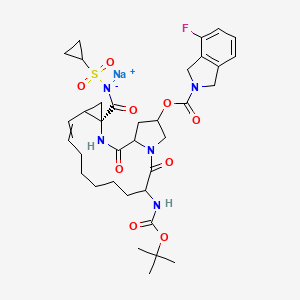

Danoprevir sodium salt

Description

Properties

Molecular Formula |

C35H45FN5NaO9S |

|---|---|

Molecular Weight |

753.8 g/mol |

IUPAC Name |

sodium;cyclopropylsulfonyl-[(4R)-18-(4-fluoro-1,3-dihydroisoindole-2-carbonyl)oxy-14-[(2-methylpropan-2-yl)oxycarbonylamino]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carbonyl]azanide |

InChI |

InChI=1S/C35H46FN5O9S.Na/c1-34(2,3)50-32(45)37-27-13-8-6-4-5-7-11-22-17-35(22,31(44)39-51(47,48)24-14-15-24)38-29(42)28-16-23(19-41(28)30(27)43)49-33(46)40-18-21-10-9-12-26(36)25(21)20-40;/h7,9-12,22-24,27-28H,4-6,8,13-20H2,1-3H3,(H3,37,38,39,42,44,45);/q;+1/p-1/t22?,23?,27?,28?,35-;/m1./s1 |

InChI Key |

GXYYUDQAGCVAGJ-STNBKFOXSA-M |

Isomeric SMILES |

CC(C)(C)OC(=O)NC1CCCCCC=CC2C[C@]2(NC(=O)C3CC(CN3C1=O)OC(=O)N4CC5=C(C4)C(=CC=C5)F)C(=O)[N-]S(=O)(=O)C6CC6.[Na+] |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCCC=CC2CC2(NC(=O)C3CC(CN3C1=O)OC(=O)N4CC5=C(C4)C(=CC=C5)F)C(=O)[N-]S(=O)(=O)C6CC6.[Na+] |

Origin of Product |

United States |

Molecular Design and Synthetic Research of Danoprevir Sodium Salt

Structure-Based Drug Design Approaches

The design of danoprevir (B1684564) was heavily reliant on a deep understanding of the HCV NS3/4A protease structure and function. nih.gov This enzyme is crucial for viral replication, making it a prime target for therapeutic intervention. acs.orgnih.gov

Computational Screening and Lead Compound Identification

The journey to discover danoprevir began with the use of computational algorithms to screen extensive compound libraries. nih.gov This in silico screening aimed to identify lead compounds that could effectively bind to the catalytic site of the HCV NS3 protease. nih.gov This process led to the identification of initial tetrapeptide inhibitors characterized by a carbamate (B1207046) attached to a P2 hydroxyproline (B1673980) as potent hits. dovepress.com Subsequent enzymatic assays identified a lead compound featuring a tetrahydroisoquinoline carbamate. dovepress.com X-ray crystallographic studies of these early compounds bound to the protease were instrumental in guiding the subsequent design strategy. acs.orgresearchgate.net

Iterative Design and Optimization Strategies for Potency

Following the identification of lead compounds, an iterative process of design and optimization was undertaken to enhance potency and improve pharmacokinetic properties. acs.orgresearchgate.netnih.gov Key strategies included:

Macrocyclization: To improve cell permeability, metabolic stability, and antiviral potency, a macrocyclic structure was engineered into the initial tetrapeptide inhibitors. This modification reduced the solvent-exposed polar surface area, resulting in a more drug-like macrocyclic tripeptide mimetic. dovepress.com

Bioisosteric Replacement: The carboxylic acid headgroup of the initial leads was replaced with an acylsulfonamide bioisostere. This change significantly enhanced both enzymatic and cellular potency by more than two-fold. dovepress.com

P2 Group Modification: Further optimization of potency and pharmacokinetic properties was achieved through modifications of the P2 isoindoline (B1297411) moiety, which interacts with the S2 surface region of the NS3 active site. nih.govdovepress.com

This iterative optimization, informed by structure-based design principles, ultimately led to the discovery of danoprevir, a compound with subnanomolar potency against the NS3 protease in cellular assays. acs.orgnih.govresearchgate.net

Synthetic Methodologies and Chemical Transformations

The complex macrocyclic structure of danoprevir necessitates a sophisticated and efficient synthetic approach. seqens.com Researchers have developed convergent synthetic routes that allow for the construction of this intricate molecule. seqens.comchemicalbook.com

Key Synthetic Routes and Intermediates

The synthesis of danoprevir is a multi-step convergent process. seqens.com A common retrosynthetic analysis breaks the molecule down into three main building blocks: a hydroxyproline derivative, a protected amino ester, and a substituted cyclopropane. academie-sciences.fr The key steps in the forward synthesis involve two peptide couplings and a ring-closing metathesis to form the macrocycle. academie-sciences.fr

One reported synthesis starts with the condensation of trans-N-(t-butoxycarbonyl)-4-hydroxy-l-proline (Dano-002) and ethyl-(1R,2S)-1-amino-2-vinylcyclopropyl carboxylate (Dano-001) to form the amide Dano-003. researchgate.net Another approach involves the HATU-mediated amide coupling of a carboxylic acid with an amino alcohol to form an alkene intermediate, which then undergoes a ring-closing metathesis using a Hoveyda-Grubbs catalyst to yield the macrocycle. chemicalbook.com The final steps involve the coupling of the macrocycle with an isoindoline fragment and subsequent hydrolysis and reaction with a cyclopropylsulfonamide to furnish danoprevir. chemicalbook.com

| Key Intermediate | Description |

| (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA) derivatives | A crucial chiral fragment for the synthesis of danoprevir. researchgate.netresearchgate.net |

| Hydroxyproline derivative | Building block 1 in a convergent synthesis strategy. seqens.comacademie-sciences.fr |

| Protected amino ester with a terminal alkene | Building block 2, a precursor for the ring-closing metathesis. seqens.comacademie-sciences.fr |

| Substituted cyclopropane | Building block 3 in the convergent synthesis. academie-sciences.fr |

Enantioselective Synthesis and Chiral Control in Production

Chirality is a critical aspect of danoprevir's structure and activity, necessitating precise enantioselective control during its synthesis. researchgate.net The synthesis of the key chiral fragment, (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid ethyl ester, has been a focus of optimization. researchgate.net

One approach involves the dialkylation of an imine intermediate to produce a racemic vinylcyclopropane. researchgate.netresearchgate.net This racemic mixture is then resolved through enzymatic resolution using the esterase alcalase 2.4L, which selectively hydrolyzes one enantiomer, allowing for the isolation of the desired enantiomerically pure intermediate. researchgate.netresearchgate.net

Biocatalysis has been explored to improve the synthesis of danoprevir's building blocks. seqens.com For instance, a proline hydroxylase can be used for the direct and selective hydroxylation of L-proline at the 4-position to create the hydroxy pyrrolidine (B122466) analog under mild conditions. seqens.com Furthermore, ene-reductases are being investigated as a potential replacement for precious metal catalysts, such as rhodium, in the asymmetric hydrogenation step to produce the unnatural α-amino acid derivative. seqens.comacademie-sciences.fr

Medicinal Chemistry Modifications and Analogs

The development of danoprevir has spurred further research into related analogs to explore the structure-activity relationship (SAR) and potentially improve upon its properties. Through structure-based drug design and optimization, a series of macrocyclic peptidomimetic molecules were synthesized. acs.orgnih.gov These analogs featured a lipophilic P2 isoindoline carbamate and a P1/P1′ acylsulfonamide/acylsulfamide carboxylic acid bioisostere. acs.orgnih.gov

Research has also explored derivatives of danoprevir through in silico studies. researchgate.net In one study, twelve danoprevir derivatives were identified that showed a higher binding affinity to the NS3/4A protease compared to the parent compound, suggesting they could be effective inhibitors. researchgate.net These modifications often focus on the flexible moieties at the P2 position to maintain activity against drug-resistant HCV strains. dovepress.com

The Molecular Architecture of Danoprevir Sodium Salt: A Journey of Rational Drug Design

Danoprevir, a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease, stands as a testament to the power of structure-based drug design. Its development involved a meticulous process of molecular engineering, transforming an initial peptide-based inhibitor into a highly effective macrocyclic peptidomimetic drug. This article delves into the chemical intricacies of danoprevir's molecular design and the synthetic research that underpinned its creation, focusing on the critical modifications that optimized its therapeutic profile.

1 Modifications in P1', P2, and P3 Groups for Optimized Interactions

A pivotal modification was the introduction of a lipophilic isoindoline carbamate at the P2 position. acs.orgresearchgate.net This alteration was instrumental in improving the compound's interaction with a hydrophobic pocket in the S2 subsite of the protease. The fluoroisoindoline moiety, in particular, was found to lie within this lipophilic region. rsc.org

The table below summarizes the key modifications in the P1', P2, and P3 positions that were crucial in the evolution of danoprevir.

| Position | Modification | Rationale | Reference |

| P1' | Acylsulfonamide | Replacement of carboxylic acid to improve potency and pharmacokinetic properties. | nih.govacs.org |

| P2 | Isoindoline Carbamate | Enhances interaction with the hydrophobic S2 pocket of the protease. | acs.orgresearchgate.net |

| P3 | Tert-butyl Carbamate | Optimizes inhibitor conformation for favorable binding. | rsc.org |

2 Development of Macrocyclic Peptidomimetic Inhibitors

A significant breakthrough in the development of danoprevir was the transition from linear tetrapeptide inhibitors to a macrocyclic structure. nih.gov The initial tetrapeptide inhibitors, while showing promise, suffered from poor cell permeability and metabolic instability due to their high polar surface area. nih.gov

To address these limitations, researchers engineered a macrocyclic structure by creating a 15-membered ring that constrained the peptide backbone. rsc.orgacs.org This process, known as macrocyclization, led to the development of a macrocyclic tripeptide mimetic. nih.gov The resulting compound not only retained the enzymatic potency of its linear predecessor but also exhibited superior cell permeability and metabolic stability. nih.gov The 15-membered macrocycle was found to be more active than similar compounds with 14-membered or oxygen-containing linkers. rsc.org This innovative design strategy resulted in a molecule with a more favorable preclinical profile. acs.org

The evolution from a linear tetrapeptide to a macrocyclic inhibitor is a prime example of rational drug design, where structural modifications are made to overcome specific pharmacological hurdles. Danoprevir is a P1-P3 macrocyclic inhibitor. rsc.org

3 Exploration of Bioisosteres for Carboxylic Acid Replacements

A critical step in the optimization of danoprevir was the replacement of the C-terminal carboxylic acid group. While essential for binding to the protease in early inhibitors, the carboxylic acid moiety often contributes to poor oral bioavailability and rapid clearance. nih.gov Medicinal chemists therefore explored various bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.

The most successful bioisosteric replacement for the carboxylic acid in the development of danoprevir was the acylsulfonamide group. nih.govacs.org This substitution proved to be highly advantageous, leading to a significant enhancement in both enzymatic and cellular potency by more than two-fold. nih.gov The acylsulfonamide group was found to be a promising C-terminal functionality that allows for optimization of the inhibitor's interaction with the prime side of the enzyme's active site. nih.gov

While the acylsulfonamide was ultimately incorporated into danoprevir, the broader field of HCV protease inhibitor research has investigated other carboxylic acid bioisosteres. These include tetrazoles, acyl cyanamides, and acyl sulfinamides. nih.govresearchgate.net Studies have shown that tetrazoles can yield inhibitors with potency comparable to their carboxylic acid counterparts, while acyl cyanamide (B42294) and acyl sulfinamide groups have also resulted in compounds with low nanomolar inhibitory potencies. nih.govnih.govresearchgate.net

The table below presents a comparison of different carboxylic acid bioisosteres explored in the context of HCV NS3 protease inhibitors.

| Bioisostere | Effect on Potency | Reference |

| Acylsulfonamide | More potent than the corresponding carboxylic acid inhibitor. | nih.govnih.gov |

| Tetrazole | Provided an inhibitor with mediocre potencies in both enzymatic and cell-based assays. | nih.govresearchgate.net |

| Acyl Cyanamide | Rendered compounds with low nanomolar inhibitory potencies and were more potent than the corresponding carboxylic acid inhibitor in the enzymatic assay. | nih.govresearchgate.net |

| Acyl Sulfinamide | Rendered compounds with low nanomolar inhibitory potencies and were more potent than the corresponding carboxylic acid inhibitor in the enzymatic assay. | researchgate.net |

| Amides and Hydrazides | Failed to produce inhibitors more potent than the corresponding carboxylic acid inhibitor. | nih.govresearchgate.net |

Mechanism of Action at the Molecular Level

Target Identification and Characterization: Hepatitis C Virus (HCV) NS3/4A Protease

The primary target of danoprevir (B1684564) is the HCV non-structural protein 3/4A (NS3/4A) serine protease. medchemexpress.comacs.orgnih.govpatsnap.comontosight.ai This enzyme is crucial for the lifecycle of the hepatitis C virus. nih.govpatsnap.com

The HCV genome produces a large polyprotein that must be cleaved into individual, functional proteins for viral replication to occur. nih.gov The NS3 protein contains a serine protease domain at its N-terminus and a helicase domain at its C-terminus. nih.govdovepress.comchemicalbook.com The NS3 serine protease is responsible for cleaving this polyprotein at four specific junctions, a process essential for releasing mature viral proteins. nih.govdovepress.comchemicalbook.com

For the NS3 protease to be active, it must form a non-covalent heterodimer with the NS4A protein, which acts as a cofactor. nih.govplos.org NS4A stabilizes the NS3 protease structure, properly aligning the catalytic triad (B1167595) residues (His-57, Asp-81, and Ser-139) for efficient proteolytic activity. dovepress.complos.org This complex is not only vital for processing the viral polyprotein but also plays a role in the virus's ability to evade the host's innate immune response. acs.orgresearchgate.netacs.org

Danoprevir is a potent inhibitor of the NS3/4A protease, exhibiting sub-nanomolar to nanomolar inhibitory concentrations (IC50) against various HCV genotypes. medchemexpress.comapexbt.com Specifically, it has shown IC50 values of 0.2-0.4 nM for genotypes 1a, 1b, 4, 5, and 6, and 1.6 nM and 3.5 nM for genotypes 2b and 3a, respectively. medchemexpress.com

The inhibition mechanism is characterized by a two-step binding process. Initially, an encounter complex is formed, which then rapidly isomerizes into a highly stable, tight-binding complex. chemicalbook.comacs.org This results in an unusually slow dissociation of the inhibitor from the enzyme. chemicalbook.comacs.org The equilibrium dissociation constant (KD) for danoprevir's interaction with the NS3 protease (without the NS4A cofactor) has been determined for several genotypes: 2.5 nM for genotype 1a, 1.6 nM for genotype 1b, and 21 nM for genotype 3a. dovepress.comnih.gov When complexed with the NS4A cofactor, the KD values for the NS3/4A protease were 4.0 nM for genotype 1a and 6.5 nM for genotype 1b. dovepress.comnih.gov This slow dissociation allows for persistent inhibition of the protease's activity. dovepress.comnih.gov

Table 1: Inhibitory and Dissociation Constants of Danoprevir

| Parameter | Genotype | Value |

|---|---|---|

| IC50 | 1a, 1b, 4, 5, 6 | 0.2-0.4 nM |

| 2b | 1.6 nM | |

| 3a | 3.5 nM | |

| KD (NS3 only) | 1a | 2.5 nM |

| 1b | 1.6 nM | |

| 3a | 21 nM | |

| KD (NS3/4A) | 1a | 4.0 nM |

| 1b | 6.5 nM |

Binding Interactions and Active Site Inhibition

Danoprevir is a macrocyclic, non-covalent inhibitor that binds to the active site of the NS3/4A protease, competing with the natural substrates. acs.orgdovepress.comnih.gov

Danoprevir is classified as a non-covalent acylsulfonamide inhibitor. nih.govrsc.orgresearchgate.net X-ray crystallography has revealed key interactions within the enzyme's active site. The acyl carbonyl oxygen of danoprevir forms hydrogen bonds with Gly137 and Ser138 in the oxyanion hole, while the acyl sulfonamide nitrogen hydrogen bonds with His57. apexbt.com The inhibitor's large P2 isoindoline (B1297411) moiety binds within the S2 subsite, interacting with residues such as R155, D168, and A156. nih.govresearchgate.net Van der Waals interactions are the primary driving force for the binding of the inhibitor at the active site. acs.org

The binding of danoprevir to the NS3 protease follows a two-step mechanism. chemicalbook.comacs.org It begins with the formation of an initial collision complex (EI), which has a dissociation constant (Ki) of 100 nM. acs.org This complex then undergoes a rapid isomerization to a more stable, tightly bound complex (EI*). acs.org The rate constant for this conversion is 6.2 × 10⁻² s⁻¹. acs.org

A key feature of danoprevir's interaction with the protease is its exceptionally slow dissociation from the EI* complex. chemicalbook.comacs.org The rate constant for this dissociation is 3.8 × 10⁻⁵ s⁻¹, which translates to a calculated half-life of the complex of approximately 5 hours. chemicalbook.comacs.org This prolonged binding ensures a sustained inhibition of the enzyme's function. dovepress.comnih.gov

Specificity Profile Against Other Proteases and Cellular Targets (in vitro)

Danoprevir demonstrates a high degree of selectivity for the HCV NS3/4A protease. medchemexpress.com In vitro studies have shown that even at high concentrations (10 μM), danoprevir does not significantly inhibit a wide range of other proteases. medchemexpress.com One study tested it against a panel of 53 different proteases and found no appreciable inhibition. medchemexpress.com Another panel of 79 proteases, ion channels, transporters, and cell surface receptors also showed no significant inhibition by danoprevir. medchemexpress.com This high specificity minimizes off-target effects.

Structural Biology of Danoprevir Target Complexes

X-ray Crystallographic Studies of Danoprevir-NS3/4A Protease Complexes

X-ray crystallography has been an indispensable tool in the iterative, structure-based design of danoprevir (B1684564). rsc.orgnih.gov These studies have visualized the binding of danoprevir to the NS3/4A protease active site at atomic resolution, guiding the optimization of its chemical structure for improved potency and pharmacokinetic properties. rsc.orgnih.gov

Multiple crystal structures of danoprevir in complex with the HCV NS3/4A protease from different genotypes and resistant variants have been determined, providing high-resolution insights into its binding mode. acs.orgplos.org For instance, the structure of danoprevir bound to a genotype 1b NS3/4A protease has been solved at a resolution of 2.6 Å, and a complex with a chimeric genotype 1a/3a protease was determined at 1.96 Å. nih.govacs.orgpdbj.org Structures of danoprevir with drug-resistant variants, such as R155K, have also been elucidated at resolutions as high as 1.30 Å. acs.orgpeng-lab.org

These high-resolution structures have revealed several key features of the danoprevir-protease interaction:

Non-covalent Binding: Unlike some earlier protease inhibitors, danoprevir is a non-covalent, competitive inhibitor. plos.org It binds tightly to the active site without forming a covalent bond with the catalytic serine (S139). plos.orgresearchgate.net

Catalytic Triad (B1167595) Interaction: Danoprevir sits (B43327) in the catalytic site, in proximity to the key catalytic triad residues: Histidine-57, Aspartate-81, and Serine-139. plos.orgnih.gov

Acylsulfonamide Moiety: The cyclopropyl (B3062369) acylsulfonamide group, a bioisostere for a carboxylic acid, occupies the S1/S1' pocket. The acyl carbonyl oxygen forms crucial hydrogen bonds with the backbone amides of Glycine-137 and Serine-138 in the oxyanion hole, while the sulfonamide nitrogen forms a hydrogen bond with Histidine-57.

P1-P3 Macrocycle: Danoprevir features a P1-P3 macrocycle, a structural element that enhances its binding affinity and improves its pharmacokinetic profile by reducing the polar surface area and increasing cell permeability. nih.govlongdom.orgpkusz.edu.cn

R155 and D168 Interactions: The residues Arginine-155 and Aspartate-168, which form a salt bridge, create a significant portion of the binding surface for danoprevir, particularly for its P2 and P4 moieties. nih.gov The interaction with R155 is a critical determinant of danoprevir's potency. nih.gov

Table 1: Representative X-ray Crystal Structures of Danoprevir-NS3/4A Protease Complexes

| PDB ID | Description | Resolution (Å) | Reference |

|---|---|---|---|

| 5EQR | Genotype 1a/3a chimeric HCV NS3/4A protease in complex with danoprevir | 1.96 | acs.orgnih.gov |

| 4B76 | Genotype 1b NS3/4A protease in complex with danoprevir | 2.6 | pdbj.orgplos.org |

| 3SU0 | NS3/4A protease variant R155K in complex with danoprevir | Not specified in results | nih.govnih.gov |

| 4KTC | NS3/NS4A protease with danoprevir | Not specified in results | nih.gov |

| 6N4N | Designed protein DNCR2/danoprevir/NS3a complex | 2.29 |

The binding of danoprevir to the NS3/4A protease induces noticeable conformational changes in the enzyme. Comparison of the inhibitor-bound structure with the unliganded (apo) protease reveals shifts throughout the protein backbone. A key conformational adjustment involves the interaction between Aspartate-168 and Arginine-155. In the apo structure, D168 is oriented away from R155, whereas in the danoprevir-bound complex, these two residues engage in ionic interactions that help form a binding surface for the inhibitor.

Furthermore, the flexible P2 isoindoline (B1297411) moiety of danoprevir has been observed to adopt different conformations within the active site. pkusz.edu.cn This flexibility allows it to pack effectively against the surfaces of the binding pocket, including in some drug-resistant mutant variants, which may explain its retained activity against certain mutations. researchgate.netlongdom.org

Detailed Analysis of Protease Subsite Interactions (S1, S2, S3, S4) with Danoprevir

Danoprevir's high affinity is derived from its optimized interactions with the various subsites of the NS3/4A protease active site. The inhibitor protrudes from the consensus binding volume of natural substrates (the "substrate envelope"), particularly in the S2 subsite, which is a key factor in both its potency and its susceptibility to certain resistance mutations. nih.govlongdom.org

S1 Subsite: The P1 cyclopropyl acylsulfonamide group fits into the S1 pocket. The acyl carbonyl oxygen establishes critical hydrogen bonds with Gly137 and S139 in the oxyanion hole, mimicking the tetrahedral intermediate of substrate cleavage.

S2 Subsite: The large, lipophilic P2 isoindoline carbamate (B1207046) moiety of danoprevir binds extensively within the S2 subsite. nih.gov This interaction is a major contributor to its subnanomolar potency. rsc.org The isoindoline ring makes favorable cation-π stacking interactions with the side chain of Arginine-155. rsc.org This extensive interaction with R155 and the nearby D168 makes danoprevir highly susceptible to mutations at these positions. rsc.org The flexibility of the P1-P3 macrocycle, however, allows the P2 group some freedom to accommodate certain mutations in the S2 subsite. rsc.org

S3 Subsite: The P1-P3 macrocyclic linker of danoprevir complements the groove formed by the S1 and S3 pockets. The P3 carbonyl oxygen and amide hydrogen both form hydrogen bonds with the backbone of Alanine-157.

S4 Subsite: The tert-butyl carbamate group at the P4 position extends into the S4 subsite, where it can make additional interactions with residues like D168.

Computational Structural Analyses and Molecular Dynamics Simulations

Alongside experimental methods, computational approaches have been crucial for understanding the dynamics of danoprevir binding and the molecular basis of drug resistance. nih.gov

Molecular docking studies have been used to predict the binding poses of danoprevir and its derivatives within the NS3/4A active site. These studies, often benchmarked against known crystal structures, help in screening new compound designs.

To gain a more quantitative understanding of binding affinity, molecular dynamics (MD) simulations are coupled with binding free energy calculations using methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). rsc.org These calculations have been performed for danoprevir and have shown that its binding affinity is significantly reduced by mutations such as D168V. rsc.org For the D168V mutant, the calculated reduction in binding free energy for danoprevir was approximately 4–9 kcal/mol, which is consistent with experimental observations of resistance. rsc.org These studies have identified that van der Waals interactions are the primary driving force for the binding of danoprevir to the protease active site. acs.org

Per-residue energy decomposition analysis, performed on trajectories from MD simulations, allows for the identification of "hot spot" residues that contribute most significantly to the binding energy. nih.gov For danoprevir, this analysis confirmed that the primary driving force for binding is the nonpolar energy term, which includes van der Waals interactions and the nonpolar contribution to solvation energy. nih.gov

Key residues identified through this analysis as being crucial for danoprevir binding include:

Catalytic Triad: H57, D81

Oxyanion Hole: G137, S139

S2/S4 Subsites: R155, A157, D168

The analysis revealed that resistance mutations, such as R155K and D168A/E, cause conformational changes in the S2 and S4 binding pockets. nih.gov These changes disrupt the favorable interactions with the P2 and P4 moieties of danoprevir, leading to a reduction in binding affinity and ultimately, drug resistance. nih.gov Specifically, the disruption of the salt bridge between R155 and D168 is a key factor in the conformational changes observed in these mutants. nih.gov

Preclinical and in Vitro Antiviral Activity Research

Inhibition of Viral Replication in Cell-Based Replicon Assays

The inhibitory effects of danoprevir (B1684564) on HCV replication have been extensively studied using cell-based replicon assays, primarily in human hepatoma-derived Huh-7 cells and their derivatives like Huh-7.5. selleckchem.commedchemexpress.comkuleuven.be These assays allow for the quantification of viral RNA replication in a controlled cellular environment.

In these systems, danoprevir has shown the ability to potently suppress HCV replication. For instance, in Huh-7 cells harboring an HCV subgenomic replicon, danoprevir exhibited powerful antiviral activity. kuleuven.be One study highlighted that 45 nM of danoprevir was capable of eliminating a patient-derived HCV genotype 1b replicon from Huh-7 cells. selleckchem.comclinisciences.com The mechanism of action involves danoprevir binding to and inhibiting the NS3/4A protease for an extended period, with effects lasting more than five hours after initial association. selleckchem.comclinisciences.com The use of danoprevir as a positive control in replicon assays, typically at concentrations of 5-10 times its inhibitory constant (Ki), has consistently resulted in 80-90% inhibition of HCV replication, affirming its potent and reliable antiviral effect in these cellular models. nih.gov

Antiviral Activity Spectrum Across Hepatitis C Virus Genotypes

Danoprevir has demonstrated a broad, though varied, spectrum of activity against multiple HCV genotypes. Its most potent inhibition is observed against genotypes 1a, 1b, 4, 5, and 6. medchemexpress.comclinisciences.com In contrast, it is less effective against genotypes 2b and 3a. medchemexpress.comclinisciences.com

Specifically, in Huh-7.5 cells transfected with chimeric recombinant viruses, danoprevir showed inhibitory effects against HCV genotypes 1, 4, and 6 with IC50 values in the low nanomolar range (2-3 nM). selleckchem.comclinisciences.com This potency was over 100-fold greater than its activity against genotypes 2, 3, and 5, which had IC50 values ranging from 280-750 nM. selleckchem.comclinisciences.com The reduced efficacy against HCV genotype 3 is attributed to specific amino acid polymorphisms in the active site of the protease, namely R123T, I132L, and D168Q. nih.gov

Quantitative Assessment of Antiviral Potency

The antiviral potency of danoprevir has been quantified using standard metrics such as the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50). These values underscore the compound's potent activity against susceptible HCV genotypes.

Biochemical assays have shown that danoprevir inhibits the NS3/4A protease of HCV with IC50 values ranging from 0.2 to 3.5 nM. selleckchem.comselleckchem.com Specifically for genotypes 1a and 1b, the IC50 values were determined to be 0.20 nM and 0.23 nM, respectively. nih.gov In cell-based replicon assays, the EC50 values further confirm its potency. For a patient-derived HCV genotype 1b replicon in Huh-7 cells, the EC50 was 1.8 nM. selleckchem.comclinisciences.com Other studies in Huh-7 cells have reported EC50 values as low as less than 0.25 nM and 1.1 nM for HCV genotype 1a. medchemexpress.com

| Assay Type | HCV Genotype | Cell Line | Potency Metric | Value (nM) |

| Protease Inhibition | Multiple | - | IC50 | 0.2-3.5 selleckchem.comselleckchem.com |

| Protease Inhibition | 1a | - | IC50 | 0.20 nih.gov |

| Protease Inhibition | 1b | - | IC50 | 0.23 nih.gov |

| Replicon Assay | 1b | Huh-7 | EC50 | 1.8 selleckchem.comclinisciences.com |

| Replicon Assay | Wild Type | Huh-7 | EC50 | < 0.25 medchemexpress.com |

| Replicon Assay | 1a | Huh-7 | EC50 | 1.1 medchemexpress.com |

| Replicon Assay | 1a | Huh-7 | IC50 | 0.24 medchemexpress.com |

| Chimeric Virus Assay | 1, 4, 6 | Huh-7.5 | IC50 | 2-3 selleckchem.comclinisciences.com |

| Chimeric Virus Assay | 2, 3, 5 | Huh-7.5 | IC50 | 280-750 selleckchem.comclinisciences.com |

Exploration of Broad-Spectrum Antiviral Potential (in vitro)

Beyond its well-established anti-HCV activity, in vitro research has explored the potential of danoprevir against other viruses, notably SARS-CoV-2. The main protease of coronaviruses, 3CLpro (also known as Mpro), is a critical enzyme for viral replication and a key target for antiviral drugs. nih.gov

Molecular docking studies have suggested that danoprevir, among other HCV protease inhibitors, can effectively bind to the active site of SARS-CoV-2 Mpro. frontiersin.org In vitro studies have provided further evidence for this potential. Danoprevir has been identified as an inhibitor of the SARS-CoV-2 3CLpro with a reported IC50 value of 0.05 μM. medchemexpress.comclinisciences.com However, another in vitro study in VeroE6 cells reported a higher EC50 of 87 μM against SARS-CoV-2. biorxiv.org While these findings indicate a potential for broader antiviral activity, further research is needed to fully understand the clinical significance of this in vitro inhibition. nih.gov

Mechanisms of Drug Resistance and Resistance Profile Research

Molecular Basis of Resistance Development

The molecular mechanisms underlying danoprevir (B1684564) resistance involve specific structural changes within the NS3/4A protease that weaken the drug's binding affinity. These changes are often subtle but have a profound impact on the inhibitor's efficacy.

The binding of danoprevir to the wild-type NS3/4A protease induces a conformational change in residues R155 and D168. asm.orgnih.gov This change allows the P2 fluoro-isoindolene group of danoprevir to pack effectively against the side chain of R155. asm.orgnih.gov The large P2 moiety of danoprevir binds extensively within the S2 subsite of the protease, interacting with residues R155, D168, and A156. plos.orgnih.gov

Mutations at these key sites disrupt this induced fit. For example, the flexible P2 isoindoline (B1297411) moiety of danoprevir can still pack against the mutated surfaces of A156T and D168A variants, which may explain its relatively higher activity against these mutants compared to other inhibitors. nih.gov Crystal structure analyses of resistant variants reveal how these mutations alter the topography of the binding pocket, leading to a less optimal interaction with the inhibitor. plos.orgnih.gov The Y56H substitution, for instance, can indirectly confer resistance by disrupting favorable stacking interactions with the adjacent catalytic residue His57, which is crucial for the binding of many protease inhibitors. nih.gov

A critical interaction for the structural integrity of the protease's active site and for inhibitor binding is the bifurcated salt bridge formed between the highly conserved R155 and D168 residues. asm.orgnih.gov This interaction is a key component of the P2 and P4 substrate binding region. nih.gov

Mutations at either of these positions are predicted to perturb or completely disrupt this crucial salt bridge. asm.orgnih.govacs.org For example, replacing the guanidinium (B1211019) group of arginine at position 155 with the amino group of lysine (B10760008) (R155K) or the amide of glutamine (R155Q) weakens the interaction with the carboxylate side chain of D168. asm.orgnih.gov Similarly, substitutions at D168 that remove the carboxylate group (like D168V/T) or alter its side chain length (D168E) would modify its interaction with R155. nih.gov The destabilization of this salt bridge network alters the active site's electrostatic environment, which is required for tight ligand binding, thereby reducing danoprevir's binding affinity and efficacy. nih.gov

Genotype-Dependent Resistance Manifestations (e.g., GT-1a vs GT-1b)

The development of resistance to danoprevir shows notable differences between HCV genotypes, particularly between subtypes 1a and 1b. nih.gov Viral rebound during danoprevir monotherapy is significantly more common in patients infected with genotype 1a than in those with genotype 1b. nih.gov

This difference is largely attributed to the genetic barrier for specific mutations. The key R155K resistance mutation requires only a single nucleotide change in 99.8% of genotype 1a sequences, whereas it necessitates two or more nucleotide changes in genotype 1b. nih.gov Consequently, R155K is the primary resistance pathway observed in genotype 1a. nih.govxiahepublishing.com

In contrast, resistance in genotype 1b is more typically associated with substitutions at position D168, such as D168V. nih.govxiahepublishing.com While the Q80K polymorphism is highly prevalent in genotype 1a (found in up to 95.5% of isolates), it is rare in genotype 1b (around 0.6%). plos.orgdovepress.com This pre-existing polymorphism in genotype 1a can contribute to a reduced susceptibility to certain macrocyclic inhibitors. plos.org

In Vitro Characterization of Reduced Susceptibility to Danoprevir due to Resistance Mutations

The impact of resistance-associated substitutions on danoprevir susceptibility has been quantified using in vitro assays, such as cell-based replicon systems. nih.gov These studies measure the fold change in the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) for mutant viruses compared to the wild-type virus.

Results from these assays confirm that R155K causes a significant reduction in danoprevir potency. nih.govplos.org However, danoprevir often retains better activity against other key resistance variants compared to different protease inhibitors. plos.org For example, substitutions D168V and D168A result in a less than 15-fold reduction in danoprevir potency, whereas these same mutations can cause much larger decreases in susceptibility to other macrocyclic inhibitors. asm.orgnih.gov Danoprevir also maintains significant potency against the A156T variant. plos.org

The table below summarizes in vitro susceptibility data for danoprevir against various NS3 protease mutations from published research.

| NS3 Mutation | Genotype Background | Fold Change in EC50/IC50 vs. Wild-Type | Reference(s) |

| R155K | 1b | 219 | nih.gov |

| R155Q | 1b | 65 | nih.gov |

| D168A | 1b | 13 | nih.gov |

| D168E | 1b | 75 | nih.gov |

| D168T | 1b | 42 | nih.gov |

| D168V | 1b | 10.4 | nih.gov |

| D168A | 1a | 48 (IC50) | plos.org |

| A156T | 1a | 5.7 (IC50) | plos.org |

| R155K | 1a | >400 (IC50) | plos.org |

| Y56H/D168A | - | 500-fold less potent (Ki) | nih.gov |

Note: Fold-change values can vary between studies and assay systems. EC50 refers to half-maximal effective concentration, IC50 to half-maximal inhibitory concentration, and Ki to inhibition constant.

Pharmacokinetic and Drug Interaction Research Preclinical and Computational Focus

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles (in vitro, animal species)

Preclinical studies are fundamental in determining the ADME properties of a drug candidate, providing insights into its behavior within a biological system before human trials. criver.com These studies utilize both in vitro (cell-based) and in vivo (animal) models to predict a drug's pharmacokinetic profile. cn-bio.comiapchem.org

Danoprevir (B1684564) has demonstrated favorable in vitro ADME profiles and good exposure in the liver, the target tissue, across multiple animal species. acs.orgresearchgate.net While specific data from preclinical ADME studies in various animal models are proprietary and not extensively detailed in publicly available literature, the selection of danoprevir for clinical development was based on these positive characteristics. acs.orgresearchgate.net

In vitro studies using human hepatocytes have been instrumental in understanding danoprevir's metabolism and transport mechanisms. researchgate.net These models, along with other in vitro systems, help in screening for potential liabilities and in understanding interspecies differences in drug handling. cn-bio.comnih.gov The absolute bioavailability of an oral 100 mg dose of danoprevir is low at 1.15%, but this increases significantly with the co-administration of a pharmacokinetic enhancer. nih.gov Excretion of danoprevir is largely complete within 6 hours after administration. nih.gov Following intravenous administration, approximately 7% of the dose is excreted in the urine. nih.gov Oral administration of 100 mg of danoprevir results in 0.1% urinary excretion over 24 hours, which increases to 0.4% when co-administered with ritonavir (B1064). nih.gov

Role of Cytochrome P450 Enzymes (e.g., CYP3A4) in Danoprevir Metabolism

The cytochrome P450 (CYP) family of enzymes, particularly CYP3A4, plays a central role in the metabolism of a vast number of drugs. drugbank.com Danoprevir is a known substrate of CYP3A4, meaning this enzyme is primarily responsible for its breakdown in the body. researchgate.netnih.gov This metabolic pathway significantly influences the drug's bioavailability and clearance.

The extensive metabolism of danoprevir by CYP3A4 necessitates strategies to maintain therapeutic concentrations of the drug. researchgate.net Inhibition of CYP3A4 can lead to a significant increase in danoprevir's plasma concentrations, a principle that has been leveraged to enhance its pharmacokinetic profile. researchgate.netnih.gov Studies using probe drugs for CYP3A4, such as midazolam, have confirmed that co-administration with a CYP3A4 inhibitor leads to a substantial increase in the exposure of the substrate drug. nih.gov

Pharmacokinetic Enhancement Strategies in Preclinical Models (e.g., Ritonavir boosting)

Given that danoprevir is extensively metabolized by CYP3A4, a key strategy to improve its pharmacokinetic profile has been the co-administration with a potent CYP3A4 inhibitor. researchgate.netnih.gov Ritonavir, an HIV-1 protease inhibitor, is a powerful inhibitor of CYP3A4 and is used at subtherapeutic doses as a pharmacokinetic enhancer for other drugs. researchgate.netresearchgate.net

Mechanisms of Ritonavir's Effect on Danoprevir Exposure (preclinical)

The primary mechanism by which ritonavir enhances danoprevir exposure is through the potent inhibition of CYP3A4 metabolism. researchgate.netnih.gov By inhibiting this key metabolic enzyme, ritonavir reduces the first-pass metabolism of danoprevir in the gut and liver, leading to a significant increase in its oral bioavailability and plasma concentrations. researchgate.netnih.gov This "boosting" effect allows for lower and less frequent dosing of danoprevir while maintaining therapeutic drug levels. researchgate.netnih.gov Preclinical and computational models have been crucial in predicting and understanding the magnitude of this drug-drug interaction. nih.gov

Impact on Danoprevir Systemic and Target Tissue Exposure (preclinical)

The co-administration of ritonavir with danoprevir has a profound impact on its systemic and target tissue exposure. In preclinical models and confirmed in clinical studies, ritonavir boosting leads to substantially higher plasma trough concentrations of danoprevir. researchgate.netnih.gov This enhancement is critical for maintaining antiviral activity throughout the dosing interval. nih.gov

For instance, doubling the dose of danoprevir from 100 mg to 200 mg in the presence of ritonavir resulted in an approximate 4- to 5-fold increase in drug exposure, demonstrating a more than dose-proportional increase. natap.org Furthermore, ritonavir boosting has been shown to increase the exposure of danoprevir in the liver, the primary site of HCV replication. oup.com Estimated steady-state trough concentrations of danoprevir in the liver, when co-administered with ritonavir, have been shown to be significantly above the in vitro effective concentration (EC90) required to inhibit HCV replication. natap.org

Table 1: Impact of Ritonavir on Danoprevir Pharmacokinetics (Clinical Data)

| Parameter | Danoprevir 100 mg alone | Danoprevir 100 mg with Ritonavir 100 mg (10 days) | Fold Increase |

|---|---|---|---|

| Cmax (Maximum Plasma Concentration) | - | - | ~3.2-fold nih.gov |

| AUC (Area Under the Curve) | - | - | ~5.5-fold nih.gov |

| C12h (Concentration at 12 hours) | - | - | ~42-fold nih.gov |

| Absolute Bioavailability | 1.15% nih.gov | 3.86% nih.gov | ~3.4-fold nih.gov |

Data derived from clinical studies in healthy volunteers. nih.govnih.gov

Multiscale Modeling of Viral Kinetics and Intracellular Drug Effectiveness

To gain a deeper understanding of the antiviral effects of danoprevir, researchers have employed sophisticated multiscale mathematical models. nih.govosti.gov These models integrate both intracellular and extracellular viral dynamics, allowing for a more detailed analysis of how the drug impacts different stages of the HCV life cycle. nih.govarxiv.org Unlike standard viral kinetic models, these multiscale approaches can explicitly account for the effects of direct-acting antivirals (DAAs) on intracellular viral RNA production, degradation, and secretion. osti.gov

Estimation of In Vivo Antiviral Potency on Viral Production and Degradation

By applying multiscale models to clinical data from patients treated with danoprevir, it has been possible to estimate the in vivo effectiveness of the drug on specific viral processes. nih.govnih.gov These models have provided valuable insights that go beyond simply measuring the decline in viral load.

Analysis using these models suggests that danoprevir has multiple mechanisms of action:

Blocks Intracellular Viral Production: Danoprevir is highly effective at inhibiting the production of new viral RNA within infected cells, with a mean effectiveness estimated to be around 99.2%. nih.govosti.govnih.gov

Enhances Viral RNA Degradation: The models indicate that danoprevir treatment leads to an approximately 5-fold increase in the degradation rate of intracellular viral RNA. nih.govnih.gov

Moderately Inhibits Viral Secretion: Danoprevir also has a modest effect on the assembly and secretion of new virus particles from the infected cell, with a mean effectiveness of about 56%. nih.govosti.govnih.gov

These findings, derived from computational modeling, highlight the multifaceted antiviral activity of danoprevir at the intracellular level. researchgate.net

Table 2: Estimated In Vivo Antiviral Effects of Danoprevir from Multiscale Modeling

| Antiviral Effect | Mean Effectiveness / Fold Increase |

|---|---|

| Blockade of Intracellular Viral Production | 99.2% nih.govosti.govnih.gov |

| Enhancement of Viral RNA Degradation | ~5-fold nih.govnih.gov |

| Inhibition of Viral Secretion | 56% nih.govosti.govnih.gov |

Data from multiscale modeling analysis of clinical trial data. nih.govosti.govnih.gov

Advanced Research Methodologies and Techniques Applied to Danoprevir Sodium Salt

Surface Plasmon Resonance Biosensor-Based Analysis of Binding Kinetics

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to measure biomolecular interactions. biologymedjournal.com In the context of danoprevir (B1684564), SPR biosensors have been instrumental in characterizing the kinetics of its interaction with the target enzyme, the HCV NS3/4A protease. nih.gov

This technology immobilizes one interacting partner (the ligand, in this case, the NS3/4A protease) onto a sensor chip. The other partner (the analyte, danoprevir) is then flowed over the surface. biologymedjournal.com The binding and dissociation events are monitored by detecting changes in the refractive index at the sensor surface, which are proportional to the change in mass. biologymedjournal.com

Research employing SPR has revealed that macrocyclic inhibitors like danoprevir exhibit faster association and slower dissociation kinetics compared to linear inhibitors. nih.gov This indicates that the rigid structure of danoprevir is kinetically favorable for binding to the protease. nih.gov Specifically, studies have shown that danoprevir (referred to as ITMN-191 in some literature) demonstrates nanomolar affinities for various HCV genotypes. nih.gov

Interactive Table: Binding Affinity of Danoprevir (ITMN-191) for HCV NS3/4A Protease Genotypes

| Genotype | Apparent Dissociation Constant (K(D)*) (nM) |

| 1a | 0.13 |

| 1b | 1.6 |

| 3a | 0.52 |

Data sourced from a study characterizing the interaction kinetics of NS3 protease inhibitors. nih.gov

These kinetic analyses provide valuable insights into the drug's potency and its potential for broad-spectrum activity against different HCV strains. nih.gov

Phage-Assisted Continuous Evolution Studies for Resistance Profiling

The emergence of drug resistance is a significant challenge in antiviral therapy. nih.gov Phage-assisted continuous evolution (PACE) is a powerful laboratory technique that accelerates the evolution of proteins to study and predict resistance mechanisms. nih.govnih.gov This method links a desired protein activity to the propagation of a bacteriophage, allowing for rapid cycles of mutation and selection. creative-biostructure.com

In studies involving danoprevir, PACE has been used to evolve HCV protease variants in the presence of the drug. nih.gov This process rapidly identifies mutations that confer resistance. nih.govnih.gov Remarkably, within just a few days of continuous evolution, HCV protease variants with up to 30-fold resistance to danoprevir can be generated. nih.gov

Crucially, the mutations that arise during PACE experiments often mirror those observed in clinical settings with patients undergoing treatment with danoprevir. nih.govnih.gov For instance, the D168E and D168Y mutations in the NS3 protease were identified through PACE as conferring resistance to danoprevir. nih.gov This demonstrates the clinical relevance of PACE in predicting and understanding the vulnerabilities of antiviral drug candidates to resistance. nih.govnih.gov

Bioanalytical Methods for Compound Detection and Quantification in Research Assays

Accurate detection and quantification of danoprevir in biological samples are essential for pharmacokinetic studies and for monitoring drug concentrations in research assays. researchgate.netgoogleapis.com High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely used and highly sensitive bioanalytical method for this purpose. fda.govnih.gov

The process typically involves several steps:

Sample Preparation: The analyte (danoprevir) is extracted from the biological matrix, such as plasma. nih.gov This often involves protein precipitation to remove interfering substances. nih.gov

Chromatographic Separation: The extracted sample is injected into an HPLC system, where danoprevir is separated from other components based on its physicochemical properties as it passes through a specialized column. google.com

Mass Spectrometric Detection: Following separation, the compound is ionized and detected by a mass spectrometer, which provides high selectivity and sensitivity for quantification. google.com

Validation of these bioanalytical methods is performed according to regulatory guidelines, ensuring they meet strict criteria for linearity, precision, accuracy, and stability. nih.gov These robust methods are critical for obtaining reliable data in preclinical and clinical research.

Computational Biology and Bioinformatics Approaches

Computational biology and bioinformatics have become indispensable tools in modern drug discovery and development, offering powerful ways to analyze complex biological data and simulate molecular interactions. researchgate.netbiorxiv.org

Computer-Aided Prediction of Drug-Target Interactions

Computational methods are used to predict and analyze the binding of danoprevir to the HCV NS3/4A protease at an atomic level. nih.gov Techniques such as molecular dynamics (MD) simulations are employed to understand the dynamic behavior of the drug-target complex and the molecular mechanisms of resistance. nih.govnih.gov

These simulations can reveal how mutations, such as D168V, alter the protein's structure and dynamics, leading to a reduction in binding affinity for danoprevir. nih.gov For example, MD simulations have shown that the D168V mutation can disrupt a key hydrogen bonding network within the protease, displacing important residues and weakening the interaction with the inhibitor. nih.gov Calculations of binding free energy, using methods like MM/PBSA and MM/GBSA, can quantify the impact of such mutations, showing a significant reduction in binding affinity for danoprevir in mutant proteases compared to the wild-type. nih.gov

Viral Dynamics Modeling to Explore Mechanisms of Action

Viral dynamics modeling uses mathematical equations to describe the interaction between the virus and the host, and the effect of antiviral drugs. plos.org A multiscale model that incorporates both intracellular viral replication and extracellular viral spread has been used to analyze data from patients treated with danoprevir. plos.org

This modeling approach has provided key insights into the multiple mechanisms by which danoprevir inhibits HCV replication. plos.org Analysis suggests that danoprevir not only blocks the production of new viral particles with high efficiency but also enhances the degradation of intracellular viral RNA and moderately inhibits the secretion of new viruses from infected cells. plos.org

Interactive Table: Estimated Effectiveness of Danoprevir's Mechanisms of Action

| Mechanism of Action | Mean Effectiveness |

| Blocking Intracellular Viral Production | 99.2% |

| Enhancing Intracellular Viral RNA Degradation | ~5-fold increase |

| Inhibiting Viral Secretion | 56% |

Data derived from a multiscale model analysis of viral decline in patients treated with danoprevir. plos.org

These models provide a quantitative framework for understanding the in vivo efficacy of danoprevir and can help in optimizing treatment strategies. plos.org

Future Research Directions and Therapeutic Design Implications

Strategies for Overcoming Drug Resistance in Protease Inhibitors

The high mutation rate of HCV poses a significant challenge to the long-term efficacy of DAAs like danoprevir (B1684564), leading to the selection of resistance-associated substitutions (RASs). nih.govnih.gov Understanding and overcoming this resistance is a critical area of future research.

Key Resistance Mutations:

Clinical and in vitro studies have identified several key amino acid substitutions in the HCV NS3 protease that confer resistance to danoprevir. These include mutations at positions R155, D168, and A156. acs.orgasm.org The R155K substitution is a prominent treatment-emergent mutation observed during danoprevir therapy. ascletis.comasm.org Mutations at D168, such as D168A, can also significantly reduce the binding affinity of danoprevir to the protease. dovepress.com

Mechanisms of Resistance:

These mutations often work by altering the conformation of the protease's active site, thereby weakening the interactions between the inhibitor and the enzyme. For instance, the R155K and D168A mutations can disrupt favorable cation-π stacking interactions with danoprevir. dovepress.com

Strategies to Combat Resistance:

Substrate Envelope-Guided Design: A proactive strategy to combat resistance is to design inhibitors that fit within the evolutionarily conserved regions of the protease active site, known as the substrate envelope. nih.gov This approach aims to minimize the impact of mutations that occur outside of these conserved areas.

Combination Therapy: The rapid selection of resistant mutants highlights that DAAs like danoprevir should not be used as monotherapy. nih.gov Combining drugs with different mechanisms of action and resistance profiles is a cornerstone of modern HCV treatment and a key strategy to prevent the emergence of resistance. nih.govgutnliver.org For example, combining a protease inhibitor with a polymerase inhibitor or an NS5A inhibitor can create a high barrier to resistance. nih.govnih.gov

Exploiting Evolutionary Constraints: Research is focusing on designing inhibitors that target the essential biological functions of the protease, leveraging its evolutionary constraints. unc.edu By targeting regions critical for the enzyme's natural function, the virus is less likely to tolerate mutations in these areas.

Design of Novel Danoprevir Analogs with Improved Antiviral and Resistance Profiles

The chemical scaffold of danoprevir provides a valuable starting point for the design of new and improved HCV protease inhibitors. nih.gov Structure-based drug design and the optimization of lead compounds have been instrumental in the discovery of danoprevir and continue to guide the development of next-generation analogs. researchgate.netacs.org

Structure-Activity Relationship (SAR) Studies:

SAR studies have been crucial in understanding how different chemical moieties of danoprevir contribute to its potency and resistance profile. Key findings include:

Macrocyclization: Danoprevir features a P1-P3 macrocycle. Research has shown that the location of the macrocycle is critical for retaining activity against drug-resistant variants. P1-P3 macrocyclic inhibitors have been found to be less susceptible to resistance compared to linear or P2-P4 macrocyclic analogs. acs.org

P2 Moiety: The heterocyclic moiety at the P2 position of the inhibitor largely determines its resistance profile and susceptibility to drug resistance. acs.org Designing analogs with flexible P2 moieties that can optimally interact with the invariable catalytic triad (B1167595) of the protease is a promising strategy to maintain activity against resistant strains. acs.orgdovepress.com

Table 1: Potency of Danoprevir Analogs Against Wild-Type and Resistant HCV Variants

| Compound | Wild-Type IC50 (nM) | R155K Mutant IC50 (nM) | D168A Mutant IC50 (nM) |

| Danoprevir | Data not consistently available in this format | Data not consistently available in this format | Data not consistently available in this format |

| P1-P3 Macrocyclic Analog | Generally potent | Less susceptible to resistance | Less susceptible to resistance |

| Linear Analog | Generally less potent | More susceptible to resistance | More susceptible to resistance |

| P2-P4 Macrocyclic Analog | Potent | More susceptible to resistance | More susceptible to resistance |

This table is a generalized representation based on findings that P1-P3 macrocyclization confers a better resistance profile. acs.org Specific IC50 values for a wide range of analogs are proprietary and not always publicly available.

Future design efforts will likely focus on creating analogs that combine the favorable P1-P3 macrocyclic structure with optimized, flexible P2 groups to enhance binding to both wild-type and mutant proteases. acs.org

Investigation of Rational Combination Therapies from a Mechanistic and Preclinical Perspective

The development of effective antiviral therapies for HCV has moved decisively towards interferon-free, all-oral combination regimens. dovepress.comnih.gov Preclinical and clinical studies have explored various combinations of danoprevir with other DAAs, providing a mechanistic basis for future therapeutic strategies.

Combinations with Other DAAs:

NS5B Polymerase Inhibitors: Combining danoprevir with an NS5B polymerase inhibitor like RG-7128 has shown effectiveness in reducing HCV RNA levels. nih.gov This combination targets two distinct and essential viral enzymes, creating a synergistic effect and a higher barrier to resistance.

NS5A Inhibitors: The combination of ritonavir-boosted danoprevir with the NS5A inhibitor ravidasvir (B1651190) has demonstrated high efficacy in clinical trials. dovepress.com NS5A inhibitors have a different resistance profile, making this a rational combination.

Entry Inhibitors: Preclinical studies have shown that combining danoprevir with entry inhibitors, which block the virus from entering host cells, results in synergistic antiviral activity. bmj.combmj.com This suggests a potential future strategy for both prevention and treatment.

Table 2: Preclinical and Clinical Combination Studies with Danoprevir

| Combination | Drug Class of Partner | Study Phase | Key Finding |

| Danoprevir + RG-7128 | NS5B Polymerase Inhibitor | Phase Ib | Effective in reducing HCV-RNA levels. nih.gov |

| Danoprevir/r + Ravidasvir | NS5A Inhibitor | Clinical | High sustained virologic response (SVR) rates. dovepress.com |

| Danoprevir + Sofosbuvir | NS5B Polymerase Inhibitor | Real-world study | High SVR12 rates across multiple genotypes. nih.gov |

| Danoprevir + Entry Inhibitors | Entry Inhibitor | Preclinical | Synergistic inhibition of HCV infection. bmj.combmj.com |

| Danoprevir/r + Mericitabine | NS5B Polymerase Inhibitor | Phase II | Showed potential in interferon-free regimens. dovepress.com |

SVR12 refers to a sustained virologic response 12 weeks after the end of treatment.

The investigation of these combinations from a mechanistic perspective helps to understand how different drugs interact to suppress viral replication and prevent the emergence of resistance, paving the way for the development of pan-genotypic regimens. nih.gov

Broader Implications for Antiviral Drug Discovery and Development beyond HCV

The lessons learned from the development of danoprevir and other HCV protease inhibitors have broader implications for the entire field of antiviral drug discovery.

Structure-Based Drug Design: The successful design of danoprevir, guided by the crystal structure of the HCV NS3/4A protease, underscores the power of structure-based drug design in creating potent and selective inhibitors. researchgate.netacs.org This approach is now a cornerstone of modern drug discovery for a wide range of viral targets.

Proactive Resistance Management: The challenge of drug resistance in HCV has emphasized the need to anticipate and proactively manage resistance in antiviral drug development. nih.govunc.edu Strategies like targeting conserved enzyme regions and prioritizing combination therapies from the early stages of development are now being applied to other viral diseases.

Repurposing of Antivirals: The knowledge gained from HCV protease inhibitors is also being applied to other viruses. For instance, danoprevir and other HCV protease inhibitors have been investigated for their potential activity against other viruses, such as SARS-CoV-2. nih.govnih.gov While efficacy varies, these studies highlight the potential for repurposing existing antivirals to combat emerging viral threats.

The journey of danoprevir from a lead compound to a clinical therapeutic has provided invaluable insights into the principles of modern antiviral therapy. The ongoing research into its mechanisms of action, resistance profiles, and potential for novel combinations continues to shape the future of not only HCV treatment but also the broader fight against viral diseases.

Q & A

Q. What is the molecular mechanism by which Danoprevir sodium salt inhibits HCV protease activity?

Danoprevir (CAS 850876-88-9) is a peptidomimetic inhibitor targeting the NS3/4A protease of hepatitis C virus (HCV). Its mechanism involves binding to the catalytic triad (Ser139, His57, Asp81) of the protease, forming a covalent but reversible interaction with the enzyme. Methodologically, confirmatory assays include:

Q. How should researchers design in vitro assays to evaluate Danoprevir’s efficacy?

Use replicon systems (e.g., HCV genotype 1b replicons in Huh7 cells) to quantify viral RNA reduction via RT-qPCR. Include controls for cytotoxicity (e.g., CellTiter-Glo assay) and validate results with dose-response curves (EC₅₀ values). Parallel testing against resistant mutants (e.g., R155K) is critical to assess susceptibility .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Use personal protective equipment (PPE) : gloves, lab coats, and eye protection.

- Work in a fume hood to avoid inhalation of aerosols.

- Store at -20°C in airtight containers; avoid exposure to light and moisture.

- Dispose of waste via certified chemical disposal services .

Advanced Research Questions

Q. How can conflicting data on Danoprevir’s pharmacokinetic (PK) parameters be resolved in preclinical studies?

Contradictions in PK data (e.g., bioavailability variations) may arise from differences in:

- Animal models : Compare results across species (rats vs. non-human primates).

- Formulation : Assess solubility enhancers (e.g., cyclodextrins) or co-administration with ritonavir to boost exposure.

- Analytical methods : Validate LC-MS/MS protocols for plasma concentration measurements against standardized calibration curves .

Q. What strategies optimize Danoprevir’s use in combination therapies for HCV?

Design synergy studies using:

Q. How do researchers model Danoprevir’s pharmacodynamic (PD) effects in multiscale systems?

Develop compartmental models integrating:

- Intracellular viral kinetics : Estimate drug potency in reducing HCV RNA production.

- Tissue distribution data : Use physiologically based pharmacokinetic (PBPK) models to predict liver-to-plasma ratios.

- Clinical trial simulations : Calibrate parameters from Phase I/II data to optimize dosing regimens .

Q. What computational approaches predict Danoprevir’s binding affinity to novel HCV protease variants?

Employ molecular dynamics (MD) simulations and free-energy perturbation (FEP) to analyze mutations (e.g., A156T). Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) .

Methodological Challenges and Solutions

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

- Troubleshoot bioavailability : Measure plasma protein binding (e.g., using equilibrium dialysis) and hepatic metabolism (e.g., CYP3A4 activity in microsomes).

- Evaluate tissue penetration : Use autoradiography or mass spectrometry imaging (MSI) to quantify drug levels in liver biopsies .

Q. What bioanalytical techniques are most reliable for quantifying Danoprevir in biological matrices?

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., Danoprevir-d4) for precision.

- Sample preparation : Solid-phase extraction (SPE) to minimize matrix effects in plasma or tissue homogenates .

Q. How can researchers design studies to investigate Danoprevir’s resistance mechanisms systematically?

- Deep sequencing : Identify minority variants in HCV quasispecies during monotherapy.

- Phenotypic assays : Compare IC50 shifts in engineered replicons carrying resistance-associated substitutions (RASs).

- Structural analysis : Map RASs onto NS3 protease domains to infer steric or electrostatic interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.